アレカイン・プロパルギルエステル・トシレート

概要

説明

アレカディン・プロパルギルエステル・トシレートは、強力なムスカリン受容体アゴニストです。 心臓のM2受容体と回腸のM2受容体の間で、ある程度の選択性を示します 。この化合物は、特にムスカリン性アセチルコリン受容体の研究における科学研究での役割で知られています。

科学的研究の応用

Arecaidine propargyl ester tosylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

作用機序

アレカディン・プロパルギルエステル・トシレートは、ムスカリン性アセチルコリン受容体のアゴニストとして作用することにより、その効果を発揮します。特にM2サブタイプを含むこれらの受容体に結合し、それらを活性化して、さまざまな生理学的反応を引き起こします。 分子標的は、心臓と回腸のM2受容体を含み、関与する経路は、イオンチャネルの調節と細胞内シグナル伝達カスケードに関連しています .

類似の化合物との比較

類似の化合物

アニコリン: 構造は似ていますが官能基が異なる、別のムスカリン受容体アゴニスト。

グバシン: ビンロウジュに含まれるアルカロイドで、ムスカリン受容体活性があります。

アレカディン: アレカディン・プロパルギルエステル・トシレートの前駆体であり、ムスカリン受容体のアゴニストでもあります.

ユニークさ

アレカディン・プロパルギルエステル・トシレートは、心臓のM2受容体と回腸のM2受容体に対する選択性と、強力なアゴニスト活性を持つため、ユニークです。 この選択性は、心臓のムスカリン受容体とそのさまざまな生理学的および病理学的プロセスにおける役割に焦点を当てた研究において、貴重なツールとなっています .

生化学分析

Biochemical Properties

Arecaidine propargyl ester tosylate interacts with muscarinic acetylcholine receptors (mAChR), specifically showing some selectivity for cardiac versus ileal M2 receptors . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the compound acting as an agonist, activating the M2 muscarinic receptors .

Cellular Effects

The effects of Arecaidine propargyl ester tosylate on cells are significant. It has been shown to negatively modulate cell growth without affecting cell survival in different human neuroblastoma cell lines . This influence on cell function suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Arecaidine propargyl ester tosylate exerts its effects at the molecular level through its potent agonistic activity on muscarinic receptors . It binds to these receptors, leading to their activation. This can result in changes in gene expression and can influence enzyme activity, either through inhibition or activation .

Temporal Effects in Laboratory Settings

It has been demonstrated that the compound’s activation of M2 muscarinic receptors can inhibit cell growth in human neuroblastoma cells .

Dosage Effects in Animal Models

In animal models, the effects of Arecaidine propargyl ester tosylate can vary with different dosages. For instance, it has been shown to inhibit hyperactivity in dopamine-deficient mice

Metabolic Pathways

Given its interaction with muscarinic receptors, it is likely that it plays a role in cholinergic signaling pathways .

Subcellular Localization

Given its interaction with muscarinic receptors, which are typically located on the cell surface, it is likely that it localizes to the cell membrane where it can interact with these receptors .

準備方法

合成経路と反応条件

アレカディン・プロパルギルエステル・トシレートは、複数段階のプロセスを経て合成することができます。合成は通常、アレカディンをプロパルギルアルコールでエステル化し、その後トシル化することを含みます。 反応条件には、多くの場合、トリエチルアミンなどの塩基とジクロロメタンなどの溶媒の使用が含まれます .

工業生産方法

特定の工業生産方法は広く文書化されていませんが、ラボ環境でのアレカディン・プロパルギルエステル・トシレートの合成は、潜在的なスケールアップの基礎を提供します。プロセスは、収率と純度を最適化しますが、同様のステップを踏む可能性があります。

化学反応の分析

反応の種類

アレカディン・プロパルギルエステル・トシレートは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進されます。

還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が関与します。

一般的な試薬と条件

アレカディン・プロパルギルエステル・トシレートを含む反応で使用される一般的な試薬には、以下のようなものがあります。

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

溶媒: ジクロロメタン、エタノール、水.

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。

科学研究への応用

アレカディン・プロパルギルエステル・トシレートは、次のようなさまざまな科学研究への応用があります。

化学: 有機合成の試薬として、分析化学の参照化合物として使用されます。

生物学: 特に心臓と回腸の組織におけるムスカリン性アセチルコリン受容体への影響が研究されています.

類似化合物との比較

Similar Compounds

Arecoline: Another muscarinic receptor agonist with a similar structure but different functional groups.

Guvacine: An alkaloid found in areca nut with muscarinic receptor activity.

Arecaidine: The precursor to arecaidine propargyl ester tosylate, also an agonist at muscarinic receptors.

Uniqueness

Arecaidine propargyl ester tosylate is unique due to its selectivity for cardiac versus ileal M2 receptors and its potent agonistic activity. This selectivity makes it a valuable tool in research focused on cardiac muscarinic receptors and their role in various physiological and pathological processes .

特性

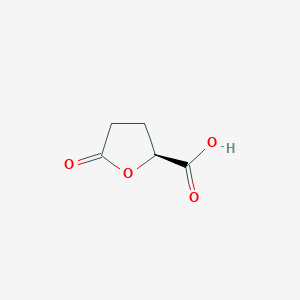

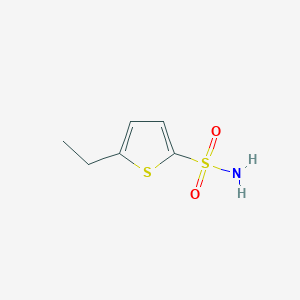

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWIOMAWPVTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

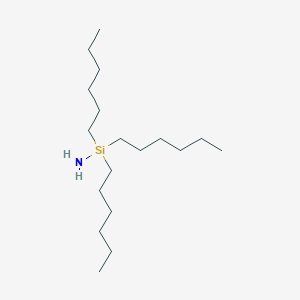

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424994 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147202-94-6 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind APET's effects on dopamine release?

A: Research indicates that APET's influence on DA release is mediated indirectly through its impact on cholinergic interneurons within the striatum. [] By activating mAChRs on these interneurons, APET inhibits the release of acetylcholine (ACh). This, in turn, modifies the activity of nicotinic acetylcholine receptors (nAChRs) located on dopaminergic axons. The net result is a modulation of DA release probability. Interestingly, the specific mAChR subtypes involved differ between the dorsolateral striatum (caudate-putamen, CPu) and ventromedial striatum (nucleus accumbens, NAc). In the CPu, both M2 and M4 mAChRs are required for APET's effects, while in the NAc, only M4 is necessary. [] This suggests potential for region-specific targeting of DA modulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)